2,3-Dichlorodibenzo-P-dioxin

Description

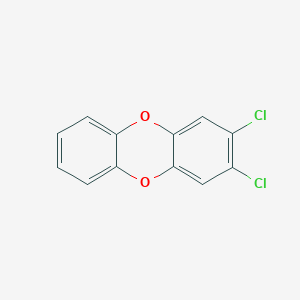

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIYTXRUZSDMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183650 | |

| Record name | 2,3-Dichlorodibenzo-4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29446-15-9 | |

| Record name | 2,3-Dichlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29446-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029446159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorodibenzo-4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V27FP8LNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Emission Dynamics of 2,3 Dichlorodibenzo P Dioxin

Anthropogenic Generation Pathways

Human activities are the primary source of 2,3-DCDD emissions. These can be broadly categorized into industrial processes and combustion-related activities.

2,3-DCDD can be generated as an unintentional byproduct in several industrial settings. The manufacturing of certain chemicals, particularly those involving chlorine, is a significant source. For instance, PCDDs are known to form during the production of chlorophenols and their derivatives, which have been used in pesticides and other applications. nih.gov The synthesis of these compounds can lead to the formation of dioxins if reaction temperatures and conditions are not strictly controlled.

Another major industrial source is the pulp and paper industry, specifically in mills that use chlorine for bleaching wood pulp. nih.gov The reaction of chlorine with lignin (B12514952) and other organic matter in the pulp can generate a variety of chlorinated organic compounds, including 2,3-DCDD. nih.gov Additionally, metallurgical processes such as smelting and refining of metals, particularly secondary metal production involving the recycling of scrap metal, can also lead to the formation and release of dioxins. nih.gov

Combustion is a major pathway for the formation and release of 2,3-DCDD into the environment. nih.gov Incomplete combustion of organic materials in the presence of a chlorine source is the fundamental basis for its generation. nih.gov A wide range of combustion sources contribute to dioxin emissions, including:

Waste Incineration: Municipal solid waste, medical waste, and hazardous waste incinerators are significant sources of dioxins. unimib.it The diverse composition of waste materials provides the necessary organic precursors, chlorine, and catalytic metals for dioxin formation.

Industrial Boilers and Furnaces: The burning of fossil fuels, wood, and other organic materials in industrial settings can produce dioxins.

Uncontrolled Burning: Forest fires and the open burning of trash and agricultural waste also contribute to the environmental burden of dioxins. who.int

Dioxin formation in combustion systems can occur through two primary temperature-dependent mechanisms: a high-temperature gas-phase "homogeneous" route between 500 and 800 °C and a lower-temperature "heterogeneous" route from 200 to 400 °C, which is often catalyzed by fly ash particles. unimib.itresearchgate.net The heterogeneous pathway is generally considered to be the dominant formation mechanism in many combustion systems. researchgate.net

Mechanistic Studies of Dioxin Formation

The formation of 2,3-DCDD and other dioxins is a complex process involving various chemical reactions. Mechanistic studies have identified several key pathways, including those involving precursor compounds and surface-mediated reactions.

The "precursor" theory of dioxin formation posits that these compounds are formed from the chemical transformation of specific chlorinated aromatic compounds. Chlorophenols are well-established precursors to PCDDs. unimib.itnih.gov The formation of 2,3-DCDD can occur through the condensation of two chlorophenol molecules.

The initial step in this process is often the formation of a chlorophenoxy radical. researchgate.net These radicals can then undergo a series of reactions, including dimerization, to form a pre-dioxin intermediate, which subsequently cyclizes to form the stable dibenzo-p-dioxin (B167043) structure. unimib.it Specifically, the condensation of two molecules of 2-chlorophenol (B165306) can lead to the formation of 2,3-DCDD, among other isomers.

| Precursor/Intermediate | Role in Formation | Relevant Reaction |

|---|---|---|

| Chlorophenols (e.g., 2-chlorophenol) | Primary building blocks for PCDD formation. | Condensation/Dimerization |

| Chlorophenoxy radicals | Key reactive intermediates formed from chlorophenols. | Radical-radical and radical-molecule reactions |

| Chlorinated phenyl radicals | Alternative reactive intermediates in PCDD synthesis. | Coupling reactions |

| Chlorinated α-ketocarbenes | Potential intermediates in dioxin formation pathways. | Self- and cross-coupling reactions |

In many combustion systems, the formation of dioxins is significantly enhanced by the presence of solid surfaces, particularly fly ash. unimib.it These surface-mediated reactions, often referred to as "de novo" synthesis, can occur at lower temperatures (200-400 °C) than gas-phase reactions. unimib.it

Fly ash particles typically contain a carbonaceous matrix and various metal catalysts, such as copper and iron, which play a crucial role in promoting dioxin formation. lidsen.com The proposed mechanism involves the adsorption of precursor molecules or even elemental carbon onto the surface of the fly ash. unimib.it The metal catalysts facilitate the chlorination and subsequent condensation of these adsorbed species to form PCDDs.

The surface of the fly ash provides a reaction site where the necessary reactants are brought into close proximity, thereby increasing the reaction rate. The catalytic cycle often involves the metal chloride, for example, copper(II) chloride, which can act as a chlorinating agent. researchgate.net

The formation of 2,3-DCDD is governed by both thermodynamic and kinetic factors. Thermodynamically, the stability of the resulting dioxin molecule influences its formation. While highly chlorinated dioxins were once thought to be the most thermodynamically stable, recent calculations suggest that intramolecular chlorine-chlorine repulsion can decrease their stability. researchgate.net

Kinetically, the rates of the various formation and destruction reactions determine the net yield of 2,3-DCDD. The rates of these reactions are highly dependent on temperature, the concentration of precursors and reactants (such as chlorine and oxygen), and the presence of catalysts. dioxin20xx.org

| Parameter | Influence on Formation | Notes |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | Determines the thermodynamic stability of the molecule. | Intramolecular repulsion between chlorine atoms can affect stability. researchgate.net |

| Gibbs Free Energy of Formation (ΔGf°) | Indicates the spontaneity of the formation reaction under given conditions. | Negative values favor formation. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur; influences reaction rate. | Higher activation energies lead to slower reaction rates. |

| Rate Constant (k) | Quantifies the rate of a chemical reaction. | Highly dependent on temperature and the presence of catalysts. |

Environmental Distribution, Fate, and Transport of 2,3 Dichlorodibenzo P Dioxin

Occurrence and Ubiquitous Presence in Environmental Compartments

2,3-Dichlorodibenzo-p-dioxin (2,3-DCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) group of compounds. cdc.gov While not intentionally produced, PCDDs are formed as unintentional by-products of various industrial and combustion processes. who.intepa.gov These activities include smelting, chlorine bleaching of paper pulp, and the manufacturing of certain herbicides and pesticides. who.int Uncontrolled waste incineration is also a significant source of environmental release. who.int Although the formation of dioxins is localized, their environmental distribution is global. who.int

Due to its chemical properties, 2,3-DCDD and other dioxins are persistent in the environment and can be transported over long distances. who.intepa.gov Consequently, they are found throughout the world in various environmental compartments. who.intepa.gov The highest concentrations of dioxins are typically found in soils, sediments, and the fatty tissues of animals. who.intepa.gov Very low levels are detected in plants, water, and air. who.int Aquatic sediments, in particular, are considered a major sink for dioxins like 2,3,7,8-TCDD, a related and highly studied dioxin. epa.gov Because of their persistence, the majority of dioxin pollution today is the result of cumulative historical emissions since the early 20th century. wikipedia.org

The ubiquitous presence of these compounds means that most living organisms, including humans, have some level of exposure. nih.gov For the general population, the primary route of exposure to dioxins is through the consumption of contaminated food, particularly meat, dairy products, fish, and shellfish, which accounts for over 90% of human exposure. who.intepa.gov

Table 1: Environmental Compartments and Presence of Dioxins

| Environmental Compartment | Relative Concentration | Key Characteristics |

|---|---|---|

| Soil and Sediment | High | Acts as a long-term reservoir or sink. who.intepa.gov |

| Animal Fatty Tissue | High | Bioaccumulates due to lipophilic nature. who.intepa.gov |

| Air | Low | Subject to long-range transport. who.int |

| Water | Low | Low water solubility leads to association with particulate matter. who.intepa.gov |

Bioaccumulation and Food Chain Transfer Dynamics

A defining characteristic of 2,3-DCDD and other persistent organic pollutants (POPs) is their ability to bioaccumulate and biomagnify in food chains. who.intepa.gov Bioaccumulation refers to the process where the concentration of a substance in an organism exceeds its concentration in the surrounding environment. Due to their high lipophilicity (a tendency to dissolve in fats) and low water solubility, dioxins readily accumulate in the fatty tissues of animals. who.intnih.gov

Once in an organism, these compounds are chemically stable and resistant to metabolic breakdown, leading to a long biological half-life. who.int In the human body, the half-life of dioxins is estimated to be between 7 and 11 years. who.int This persistence allows for biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain. Organisms at the top of the food chain, including humans, can accumulate significant body burdens of dioxins. wikipedia.org

The transfer of 2,3-DCDD through the food chain begins with its deposition in soil and sediment. From there, it can be taken up by smaller organisms and then transferred to larger predators. The highest concentrations are typically found in fish, meat, and dairy products. who.intnih.gov This is the primary pathway of human exposure, with over 90% of exposure occurring through diet. who.int

Environmental Transformation Processes

Photodechlorination Pathways

Photodechlorination, or photolysis, is a process where light energy breaks down chemical compounds. For dioxins, this can be an important degradation pathway in certain environmental compartments. In aquatic environments, the photolysis half-life of 2,3,7,8-TCDD at the water's surface has been estimated to range from 21 hours in the summer to 118 hours in the winter. epa.gov However, the effectiveness of this process decreases significantly with increasing water depth, and it is not a significant degradation mechanism for dioxins in bottom sediments. epa.gov

On terrestrial surfaces, photodegradation can also be an important transformation process for dioxins. epa.gov The persistence half-life of TCDD on soil surfaces can vary from less than one year to three years. epa.gov

Microbial Degradation Pathways

The biodegradation of dioxins by microorganisms is a slow process, and these compounds are generally resistant to microbial breakdown. epa.gov However, some microorganisms have been shown to be capable of degrading certain dioxin congeners. For example, some species of Bordetella and Sphingomonas have demonstrated the ability to degrade related compounds like the herbicides 2,4-D and 2,4,5-T, and it is suggested that their presence may contribute to the breakdown of dioxins in contaminated soil. nih.gov

Research has shown that bacterial communities enriched from soil contaminated with herbicides and 2,3,7,8-TCDD can degrade a significant portion of the TCDD under specific laboratory conditions. nih.gov In one study, cultures with dimethyl sulfoxide (DMSO) as the sole carbon and energy source degraded about 95% of the 2,3,7,8-TCDD within 60 days. nih.gov

Intermedia Transfer Factors and Environmental Mobility

The movement of 2,3-DCDD between different environmental media (air, water, soil, and biota) is governed by its physicochemical properties. Key properties influencing its mobility include its low water solubility, high octanol-water partition coefficient (Kow), and low vapor pressure. cdc.gov

The high Kow value indicates a strong tendency to partition from water into organic phases, such as sediment, soil organic matter, and the fatty tissues of organisms. nih.gov This is a primary reason for its low mobility in water and its high potential for bioaccumulation. In soil, 2,3-DCDD is not expected to be mobile and tends to remain in the upper layers. epa.gov Studies of contaminated sites have shown that the majority of TCDD contamination remains in the top 15 cm of soil, even years after deposition. epa.gov

The movement from soil or water into the air (volatilization) is limited due to its low vapor pressure. cdc.gov While it can occur, especially from soil surfaces in warm conditions, it is generally a slow process. epa.gov Long-range atmospheric transport does occur, primarily with dioxins adsorbed to airborne particulate matter. cdc.gov

Table 2: Key Physicochemical Properties and Environmental Mobility of Dioxins

| Property | Value/Characteristic | Implication for Environmental Mobility |

|---|---|---|

| Water Solubility | Low | Limited transport in water; tends to adsorb to particles. cdc.gov |

| Octanol-Water Partition Coefficient (Kow) | High | Strong affinity for organic matter in soil, sediment, and biota. nih.gov |

| Vapor Pressure | Low | Low rate of volatilization from soil and water. cdc.gov |

Molecular and Cellular Mechanisms of 2,3 Dichlorodibenzo P Dioxin Toxicity

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The biological and toxic effects of 2,3-DCDD are largely mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This protein is a key regulator of cellular responses to a variety of planar aromatic hydrocarbons.

Ligand Binding and Receptor Activation

In its inactive state, the AhR resides in the cytoplasm, bound to several co-chaperone proteins. The binding of a ligand, such as 2,3-DCDD, causes the chaperones to dissociate. youtube.com This unmasking allows the AhR to translocate into the nucleus. The structural diversity of ligands that can activate the AhR is vast, ranging from synthetic compounds like dioxins to natural plant flavonoids and polyphenolics. youtube.comnih.gov High-affinity ligands, like many halogenated aromatic hydrocarbons, and low-affinity ligands appear to interact with different residues within the AhR's ligand-binding pocket. nih.gov

Once inside the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein. youtube.commdpi.com This dimerization is a critical step, as the resulting AhR/ARNT complex is the entity that directly interacts with the cell's genetic material to initiate changes in gene transcription. youtube.com

Transcriptional Enhancement and Gene Expression Modulation

The activated AhR/ARNT complex functions as a potent transcription factor. It modulates the expression of a wide array of genes by binding to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic responsive elements (XREs). mdpi.comnih.gov These elements are located in the regulatory regions of dioxin-sensitive genes. nih.gov

Binding of the AhR/ARNT complex to DREs enhances the transcription of target genes. nih.gov For instance, studies have shown that 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a related and more potent dioxin, can increase the expression of genes involved in epidermal differentiation, such as filaggrin. nih.gov This modulation of gene expression is the fundamental mechanism through which 2,3-DCDD exerts its toxic effects, leading to altered cellular processes. youtube.com

Interactions with Regulatory Proteins and DNA

The interaction between gene regulatory proteins and DNA is a cornerstone of selective gene expression. nih.gov These proteins possess specific domains that recognize and bind to distinct DNA sequences. nih.gov The AhR/ARNT complex is a prime example of such a regulatory entity. The basic helix-loop-helix (bHLH) motif within the AhR is crucial for both DNA binding and protein-protein interactions. youtube.com

The AhR/ARNT complex binds to the DRE core sequence 5'-GCGTG-3' within the DNA. nih.gov This interaction can be influenced by the structure of the DNA-binding domains and the specific ligand that activated the AhR. The binding of the complex to DNA can recruit other coactivator proteins, further enhancing the transcriptional machinery and leading to robust gene expression. nih.gov The process of gene regulation is complex, involving activators that enhance the interaction between RNA polymerase and a promoter, and repressors that prevent transcription. khanacademy.org The AhR/ARNT complex primarily functions as an activator for its target genes.

Downstream Molecular and Cellular Responses

The activation of the AhR signaling pathway by 2,3-DCDD initiates a variety of downstream responses that underlie its toxicity. These include the induction of metabolic enzymes and significant dysregulation of the immune system.

Enzyme Induction (e.g., Cytochrome P-450)

One of the most well-characterized downstream effects of AhR activation is the induction of xenobiotic-metabolizing enzymes, particularly members of the Cytochrome P-450 (CYP) superfamily. youtube.com The gene for CYP1A1 is a primary target of the AhR/ARNT complex. nih.govnih.gov

Upon activation by compounds like TCDD, the AhR/ARNT complex binds to DREs in the CYP1A1 gene, leading to a significant increase in its transcription. nih.gov This results in higher levels of CYP1A1 protein and increased enzyme activity. nih.gov This induction of CYP enzymes can lead to the generation of reactive oxygen species (ROS), which can damage DNA and other cellular components. nih.gov Studies have shown a correlation between the induction of CYP1A1 and increased ROS formation in hepatocytes treated with TCDD. nih.gov

| Cell Type | Observed Effect | Associated Finding | Reference |

|---|---|---|---|

| Primary Rat Hepatocytes | Increased levels of Reactive Oxygen Species (ROS) | Correlated with induction of CYP1A1 protein | nih.gov |

| Primary Rat Hepatocytes | Increased levels of 8-oxo-2'-deoxyguanosine (DNA damage marker) | Good agreement with EROD activity (CYP1A enzyme activity) | nih.gov |

| Human Hepatoma (HepG2) | No significant increase in ROS or DNA damage | Lower induction of CYP1A1 protein compared to primary hepatocytes | nih.gov |

| Workers exposed to TCDD | Weak, non-significant association with increased P-4501A2 activity | Measured via caffeine metabolite ratio (CMR) | nih.govresearchgate.net |

Immunological Dysregulation Mechanisms

The AhR plays a crucial role in the regulation of the immune system, and its activation by dioxins can lead to significant immune dysregulation. mdpi.com This can manifest as suppression of immune responses, making the organism more susceptible to infections, or as an inappropriate inflammatory response.

Endocrine System Interference

2,3-Dichlorodibenzo-P-dioxin, like other dioxin-like compounds, can significantly interfere with the endocrine system. This disruption is not a result of direct binding to hormone receptors but is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). mdpi.com Activation of the AhR can lead to a cascade of downstream effects that alter hormone synthesis, metabolism, and receptor signaling pathways. mdpi.comnih.gov

One of the most studied aspects of dioxin-induced endocrine disruption is its anti-estrogenic activity. Evidence suggests that the activated AhR complex can influence the expression of genes involved in estrogen metabolism, leading to a decrease in circulating estrogen levels. mdpi.com Furthermore, there is evidence of cross-talk between the AhR and estrogen receptor (ER) signaling pathways. The activated AhR can physically interact with the ER, leading to a modulation of ER-mediated gene expression. nih.gov This can result in a dampening of estrogenic responses in various tissues.

Molecular docking simulations have predicted that polychlorinated dibenzo-p-dioxins (PCDDs) can bind to several nuclear receptors, including androgen, estrogen, glucocorticoid, and thyroid hormone receptors, suggesting a potential for direct interference with these hormonal systems. nih.gov The interaction of this compound with these hormonal systems is a critical aspect of its toxicity, as hormones play a pivotal role in regulating a wide array of physiological processes. nih.gov

Developmental Impact at the Cellular and Tissue Level

Exposure to dioxins during critical periods of development can lead to a range of adverse outcomes, including structural malformations and functional deficits. researchgate.net These developmental toxicities are also primarily mediated by the AhR. nih.govnih.gov The activation of this receptor during embryogenesis can disrupt normal cellular processes such as proliferation, differentiation, and migration, leading to tissue-specific malformations. nih.gov

Research on TCDD has identified several key developmental abnormalities that can occur following exposure. These include:

Cleft palate: TCDD exposure in mice has been shown to induce cleft palate by delaying the palatal shelf fusion process. nih.govnih.gov

Hydronephrosis: Dioxin-induced hydronephrosis, or the swelling of a kidney due to a build-up of urine, can occur through both obstructive and non-obstructive mechanisms during fetal and neonatal development. nih.govnih.gov

Cardiovascular toxicity: In fish and avian embryos, TCDD exposure can lead to cardiovascular malformations and dysfunction. researchgate.net

Impaired mammary gland development: TCDD has been shown to disrupt the differentiation and function of mammary epithelial cells. nih.gov

The specific developmental effects observed can vary significantly between species, highlighting the importance of interspecies differences in susceptibility. researchgate.net At the cellular level, TCDD has been shown to reduce cell clustering and the formation of alveolar-like structures in cultured mammary epithelial cells. nih.gov It can also decrease the expression of cell adhesion molecules like E-cadherin and reduce the phosphorylation of STAT5, a key regulator of milk protein gene expression. nih.gov

Mechanisms of Carcinogenesis Promotion

This compound is not considered a direct-acting or genotoxic carcinogen; it does not initiate cancer by directly damaging DNA. nih.gov Instead, it is classified as a potent tumor promoter. nih.govnih.gov Its carcinogenic effects are primarily mediated through the activation of the AhR, which leads to the altered expression of genes involved in cell growth, differentiation, and apoptosis. nih.govebsco.com

The tumor-promoting activity of dioxins involves several interconnected mechanisms:

AhR-Dependent Gene Regulation: Upon binding to this compound, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), altering the transcription of adjacent genes. nih.gov This can lead to the upregulation of genes that promote cell proliferation and the downregulation of genes that induce apoptosis, creating a favorable environment for the growth of pre-neoplastic cells.

Inflammatory Signaling: There is evidence that inflammatory cytokines play a crucial role in dioxin-mediated liver tumor promotion. Studies in mice have shown that resistance to the tumor-promoting effects of dioxin is observed in animals lacking receptors for "interleukin-1 (IL-1)-like" cytokines. nih.gov This suggests that the carcinogenic activity of dioxins may be, in part, due to their ability to induce a chronic inflammatory state.

Cross-talk with other signaling pathways: The AhR signaling pathway can interact with other critical cellular signaling pathways, such as those involving growth factors and steroid hormones, further contributing to its tumor-promoting effects. nih.gov

While the AhR is central to the carcinogenic effects of dioxins, some studies suggest that the receptor may also have tumor-suppressive functions depending on the cellular context. mdpi.com

Interspecies Variability in Toxicological Mechanisms

There are significant differences in the toxicological responses to dioxins across different species, and even between different strains of the same species. nih.govnih.gov This variability is a critical consideration in extrapolating toxicological data from animal studies to humans.

The primary basis for this interspecies variability lies in the aryl hydrocarbon receptor (AhR). nih.gov Differences in the amino acid sequence of the AhR, particularly within the ligand-binding domain, can significantly alter its affinity for dioxin congeners and its subsequent activation. nih.gov For example, the dramatic difference in sensitivity to TCDD between guinea pigs (highly sensitive) and hamsters (highly resistant) is attributed to variations in their respective AhRs. nih.gov

Interspecies differences are also observed in the metabolism and disposition of dioxins. The rate of biotransformation and elimination can vary widely, affecting the half-life and bioaccumulation of these compounds in different species. nih.gov

The following table illustrates the variability in acute toxicity of TCDD across different animal species.

| Species | LD50 (µg/kg body weight) |

|---|---|

| Guinea Pig | 0.6 - 2.1 |

| Mink | 4.2 |

| Rat (various strains) | 22 - >3,000 |

| Monkey (Rhesus) | <70 |

| Mouse (various strains) | 114 - >6,000 |

| Hamster | 1,157 - 5,051 |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. scholarsresearchlibrary.com These models are particularly valuable for assessing the toxicity of the large number of dioxin congeners, for which extensive toxicological testing is not feasible. scholarsresearchlibrary.comconsensus.app

Molecular Descriptors and Predictive Models for Biological Activity

QSAR models for dioxin toxicity utilize a range of molecular descriptors, which are numerical representations of the chemical's structural and physicochemical properties. scholarsresearchlibrary.comconsensus.app These descriptors can be broadly categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as electronegativity, ionization potential, and electron affinity.

Geometric descriptors: These relate to the three-dimensional shape and size of the molecule.

Topological descriptors: These are derived from the two-dimensional representation of the molecule and describe its connectivity.

Quantum chemical descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of the molecule. consensus.app

By establishing a mathematical relationship between these descriptors and the observed biological activity (e.g., receptor binding affinity, enzyme induction potency), QSAR models can predict the toxicity of untested dioxin congeners. Various statistical methods, such as multiple linear regression and partial least squares, are employed to develop these predictive models. consensus.appmdpi.com

Influence of Substituent Effects on Receptor Binding and Induction Potencies

The toxicity of dioxin congeners is highly dependent on the number and position of chlorine substituents on the dibenzo-p-dioxin (B167043) backbone. uct.ac.za This is a direct consequence of the structural requirements for high-affinity binding to the AhR. epa.gov

The key structural features that influence receptor binding and biological potency include:

Lateral Substitution: Chlorine atoms in the lateral positions (2, 3, 7, and 8) are crucial for high-affinity binding to the AhR. Congeners with chlorination at all four of these lateral positions, such as TCDD, are the most potent. epa.gov

Number of Chlorine Atoms: Generally, toxicity increases with the number of chlorine atoms up to a certain point, provided the lateral positions are substituted. However, highly chlorinated congeners, such as octachlorodibenzo-p-dioxin, are often less potent due to their larger size and reduced ability to fit into the AhR binding pocket.

Planarity: A planar or near-planar molecular structure is essential for effective interaction with the AhR.

The influence of chlorine substitution patterns on the relative potency of different dioxin congeners is often expressed using Toxic Equivalency Factors (TEFs), which relate the toxicity of a specific congener to that of TCDD (which is assigned a TEF of 1).

| Congener | Chlorine Substitution | WHO 2005 TEF |

|---|---|---|

| 2,3,7,8-TCDD | 2,3,7,8-tetra | 1 |

| 1,2,3,7,8-PeCDD | 1,2,3,7,8-penta | 1 |

| 1,2,3,4,7,8-HxCDD | 1,2,3,4,7,8-hexa | 0.1 |

| 1,2,3,6,7,8-HxCDD | 1,2,3,6,7,8-hexa | 0.1 |

| 1,2,3,7,8,9-HxCDD | 1,2,3,7,8,9-hexa | 0.1 |

| 1,2,3,4,6,7,8-HpCDD | 1,2,3,4,6,7,8-hepta | 0.01 |

| OCDD | octa | 0.0003 |

Analytical Methodologies for 2,3 Dichlorodibenzo P Dioxin Quantification and Characterization

Advanced Chromatographic Techniques

Chromatography, particularly when coupled with mass spectrometry, forms the cornerstone of modern dioxin analysis. taylorfrancis.com These techniques provide the necessary separation and detection capabilities to identify and quantify specific dioxin congeners, including 2,3-DCDD, even in the presence of numerous interfering compounds. chromatographyonline.com

Gas chromatography combined with mass spectrometry (GC-MS) is a widely used and powerful tool for the analysis of dioxins. taylorfrancis.com High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is considered the "gold standard" for the identification and quantification of these compounds. chromatographyonline.com This is due to its high sensitivity and selectivity, which are crucial for detecting the trace levels at which dioxins are typically found. food-safety.comchromatographyonline.com

The United States Environmental Protection Agency (EPA) has established methods, such as EPA Method 1613B, that outline the use of HRGC/HRMS for the analysis of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) and other dioxins in various matrices. chromatographyonline.comepa.gov More recently, gas chromatography-tandem mass spectrometry (GC-MS/MS) has gained acceptance as a viable alternative to HRGC-HRMS. chromatographyonline.comthermofisher.com Advances in triple quadrupole mass spectrometry have demonstrated that GC-MS/MS can achieve the required sensitivity and selectivity for dioxin analysis in food and environmental samples. thermofisher.comresearchgate.net For instance, the US EPA is evaluating a new method using atmospheric pressure gas chromatography tandem mass spectrometry (APGC–MS/MS) for the confirmatory analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). chromatographyonline.com

Table 1: Performance Characteristics of a GC-MS/MS Method for Dioxin Analysis in Soil

| Congener | Concentration Range (pg/μL) | R² | Average RRF | RRF %RSD |

| 2,3,7,8-TCDF | 0.5–40 | 0.9994 | 1.23 | 8.2 |

| 2,3,7,8-TCDD | 0.5–40 | 0.9997 | 1.16 | 3.8 |

| 1,2,3,7,8-PeCDF | 2.5–1000 | 0.9999 | 1.28 | 2.9 |

| 2,3,4,7,8-PeCDF | 2.5–1000 | 0.9990 | 1.52 | 1.5 |

| 1,2,3,7,8-PeCDD | 2.5–1000 | 0.9999 | 0.81 | 9.4 |

| Data sourced from a study on the applicability of GC-MS/MS for the determination of dioxins in soil, demonstrating excellent linearity and response. researchgate.net |

While GC-MS is the predominant technique for dioxin analysis, liquid chromatography-mass spectrometry (LC-MS/MS) has found applications in the broader field of persistent organic pollutants. However, for the specific analysis of dioxin congeners, which require separation of isomers, GC-based methods are generally preferred due to their superior chromatographic resolution for these compounds. researchgate.net The separation of 2,3,7,8-substituted congeners from other isomers is critical for accurate risk assessment and is most effectively achieved using specialized GC columns. researchgate.net

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) is a key technology in dioxin analysis, providing the ability to distinguish target analytes from interfering compounds with very similar masses. nih.gov A mass resolving power of ≥ 10,000 is typically required by regulatory methods like EPA Method 1613 to ensure accurate identification and quantification. gcms.cz

Magnetic sector instruments have historically been the standard for HRMS in dioxin analysis. chromatographyonline.com However, newer technologies such as Orbitrap mass spectrometers are now being utilized, offering high resolution and mass accuracy for the analysis of PCDD/PCDFs. gcms.czacs.org These systems can achieve the stringent performance criteria of regulatory methods, providing a sensitive and accurate alternative for dioxin analysis. gcms.cz Isotopic dilution is a common quantification technique used with HRMS, where a known amount of a carbon-13 labeled form of the compound is added to the sample to ensure accurate measurement despite potential losses during sample preparation. food-safety.com

Sample Preparation and Cleanup Protocols for Complex Matrices

The analysis of 2,3-DCDD and other dioxins is complicated by the fact that they are often present at very low concentrations in complex matrices containing a multitude of potential interferences. dioxin20xx.orgnih.gov Therefore, rigorous sample preparation and cleanup procedures are essential to isolate the target compounds and remove interfering substances before instrumental analysis. nih.govthermofisher.com

Common steps in sample preparation include extraction, followed by a multi-step cleanup process. epa.gov Extraction techniques can include Soxhlet extraction, pressurized liquid extraction, and solid-phase extraction. dioxin20xx.orgdioxin20xx.org The cleanup process often involves column chromatography using various sorbents such as silica gel, alumina, and activated carbon. taylorfrancis.comenv.go.jpsigmaaldrich.com For example, a multi-layer silica gel column can be used to remove lipids and other interferences, while an activated carbon column can separate dioxins from other compounds like polychlorinated biphenyls (PCBs). sigmaaldrich.com Automated systems for sample preparation have also been developed to improve efficiency and reproducibility. dioxin20xx.org

Quality Assurance and Quality Control in Dioxin Analysis

Given the low levels of detection required and the complexity of the analysis, stringent quality assurance (QA) and quality control (QC) measures are imperative in dioxin analysis to ensure the reliability and accuracy of the data. nih.govmdpi.com Regulatory methods, such as those from the EPA, prescribe specific QA/QC protocols that must be followed. epa.gov

Key QA/QC elements include the analysis of method blanks, laboratory control samples, and matrix spikes to monitor for contamination, accuracy, and precision. epa.gov The use of isotopically labeled internal standards is a fundamental aspect of QC for dioxin analysis, as it allows for the correction of analyte losses during the extraction and cleanup steps. food-safety.com Laboratories performing dioxin analysis often participate in proficiency testing programs to demonstrate their competence and ensure the comparability of results. nih.gov

Remediation and Degradation Strategies for 2,3 Dichlorodibenzo P Dioxin Contamination

Bioremediation Approaches

Bioremediation utilizes living organisms, primarily microorganisms and plants, to degrade or detoxify hazardous substances. This approach is considered a cost-effective and environmentally friendly alternative to traditional physicochemical methods. mdpi.com

Microbial dechlorination is a key mechanism in the breakdown of chlorinated dioxins. mdpi.com This process can occur under both anaerobic and aerobic conditions, where microorganisms use the chlorinated compounds in their metabolic processes. mdpi.comjst.go.jp

Under anaerobic conditions, certain bacteria can utilize chlorinated dioxins as electron acceptors in a process known as dehalorespiration. acs.org Studies on sediment microcosms have shown that the dechlorination of more highly chlorinated dioxins can lead to the formation of lesser chlorinated congeners, including dichlorodibenzo-p-dioxins. oup.com For instance, research on the dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TeCDD) in sediment microcosms amended with 1,2,3,4-tetrachlorobenzene (B165215) (TeCB) showed that the primary dechlorination pathway proceeded through 1,3-dichlorodibenzo-p-dioxin, with a comparatively lower production of 2,3-DCDD. nih.gov This process was associated with the enrichment of bacteria similar to Dehalococcoides. nih.gov The genus Dehalococcoides has been frequently implicated in the reductive dechlorination of various polychlorinated dioxins. acs.orgoup.comnih.gov

Aerobic degradation of lower chlorinated dioxins is also possible, often through the action of bacteria that possess dioxygenase enzymes. jst.go.jpoup.com These enzymes can initiate the breakdown of the aromatic ring structure. jst.go.jp

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of persistent organic pollutants, including dioxins. jst.go.jpasm.org These fungi produce powerful extracellular enzymes, such as laccases and peroxidases, which are capable of oxidizing the recalcitrant structure of these compounds. jst.go.jp

While much of the research has focused on other dioxin congeners, the mechanisms are broadly applicable. For example, Phanerochaete sordida has been shown to degrade a mixture of tetra- to octachlorinated dioxins and furans, with degradation values ranging from approximately 40% to 76%. asm.org The degradation of 2,3,7,8-TCDD by P. sordida and Phanerochaete chrysosporium has been documented, with the identification of metabolites like 4,5-dichlorocatechol, indicating the cleavage of the dioxin structure. asm.orgscialert.net

Specific research on 2,3-DCDD has demonstrated its degradation by the fungus Pleurotus floridanus. Enhanced biosynthesis of the laccase enzyme in this fungus has been linked to the concomitant degradation of 2,3-DCDD. dntb.gov.ua

Table 1: Fungal Degradation of Dioxin Congeners

| Fungus Species | Dioxin Congener | Degradation Efficiency | Incubation Time | Reference |

|---|---|---|---|---|

| Pleurotus floridanus | 2,3-Dichlorodibenzo-p-dioxin | Not specified | Not specified | dntb.gov.ua |

| Phanerochaete sordida YK-624 | 2,3,7,8-TCDD | ~40% | Not specified | asm.org |

| Phanerochaete chrysosporium | 2,3,7,8-TCDD | 37% | 14 days | scialert.net |

Biostimulation involves the addition of nutrients, electron donors, or other amendments to stimulate the activity of native microbial populations capable of degrading contaminants. mdpi.com In the context of dioxin dechlorination, the addition of specific electron donors and halogenated "priming" compounds can enhance the rate and extent of degradation. nih.gov

For example, amending sediment microcosms with 1,2,3,4-tetrachlorobenzene (TeCB) was found to promote the rapid dechlorination of 1,2,3,4-TeCDD. nih.gov This biostimulation not only enhances the activity of indigenous Dehalococcoides species but can also influence the dechlorination pathway, as seen by the preferential formation of 1,3-DCDD over 2,3-DCDD in TeCB-amended cultures. nih.gov This suggests that biostimulation can be a powerful tool to guide the degradation process towards less toxic end products. The presence of an active dechlorinating population is a prerequisite for successful biostimulation. nih.gov

Bioaugmentation is the process of introducing specific, pre-selected microbial strains or consortia into a contaminated environment to enhance the degradation of target pollutants. mdpi.com This is particularly useful when the indigenous microbial population lacks the necessary degradation capabilities. scispace.com

Significant success in the degradation of 2,3-DCDD has been achieved through bioaugmentation with carbazole-degrading bacteria, which possess similar enzymatic pathways for breaking down aromatic structures. In one study, the introduction of Sphingomonas sp. strain KA1 into a model soil contaminated with dioxins resulted in a 70% degradation of 2,3-DCDD after a 7-day incubation period. researchgate.net A similar strain, Pseudomonas sp. strain CA10, achieved an 80% removal of 2,3-DCDD under the same conditions. researchgate.net

Bioaugmentation with Dehalococcoides ethenogenes strain 195 has also been shown to be effective in enhancing the dechlorination of other polychlorinated dioxins in contaminated sediments. nih.gov The addition of this strain led to a significant increase in the copy numbers of dehalogenase genes, indicating its active role in the dechlorination process. nih.gov

Table 2: Bioaugmentation for 2,3-DCDD Degradation

| Microbial Strain | Degradation of 2,3-DCDD | Incubation Time | Reference |

|---|---|---|---|

| Pseudomonas sp. strain CA10 | 80% | 7 days | researchgate.net |

Phytoremediation uses plants to clean up contaminated environments. The mechanisms involved include the uptake and accumulation of contaminants, transformation, and the stimulation of microbial activity in the plant's root zone (rhizosphere). mdpi.comtecnoscientifica.com

While direct studies on the phytoremediation of 2,3-DCDD are limited, research on general PCDD/F contamination has shown promise. For example, Festuca arundinacea (tall fescue) has been observed to significantly reduce the concentration of various PCDD/F congeners in aged contaminated soil by 11–24%. acs.org The primary mechanism is believed to be rhizoremediation, where root exudates from the plant stimulate the growth and activity of soil microorganisms that can degrade the pollutants. acs.org Plants can also enhance the bioavailability of pollutants to these microorganisms. nih.gov The effectiveness of phytoremediation can be improved by combining it with other techniques, such as the addition of biosurfactants or specific degrading bacteria like Sphingomonas wittichii RW1. nih.gov

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. mdpi.comnih.gov These processes are characterized by the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of recalcitrant organic compounds. mdpi.com AOPs such as photocatalysis, Fenton oxidation, and ozonation have been identified as effective methods for the destruction of PCDD/Fs. nih.gov

Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) has shown high efficiency. capes.gov.br When irradiated with UV or solar light, TiO₂ generates electron-hole pairs that lead to the formation of ROS. researchgate.net Studies on 2,7-DCDD, an isomer of 2,3-DCDD, demonstrated its complete photocatalytic degradation in aqueous suspensions of TiO₂ under simulated solar light. capes.gov.br The degradation rates of PCDDs generally decrease as the number of chlorine atoms increases. researchgate.net For instance, the photodegradation of 2,3,7,8-TCDD can be significantly enhanced in the presence of silver-titanium based catalysts, achieving up to 99% degradation. mdpi.com The primary degradation product observed was the less toxic 2,3,7-trichlorodibenzo-p-dioxin. mdpi.com

Fenton oxidation, which uses hydrogen peroxide in the presence of an iron catalyst, is another powerful AOP. nih.gov However, the operational conditions are critical, as the presence of chloride ions and sub-stoichiometric amounts of the Fenton reagent can potentially lead to the formation of low-chlorinated PCDD/Fs during the treatment of precursor compounds like 2-chlorophenol (B165306). nih.gov

Ozonation is also a viable AOP for degrading dioxins. scispace.com The direct reaction with ozone or the hydroxyl radicals produced from its decomposition can break down the dioxin structure. However, similar to other AOPs, there is a potential for the formation of toxic byproducts, such as the formation of 2,8-dichlorodibenzo-p-dioxin from the degradation of triclosan. scispace.com

While AOPs show great potential for the complete mineralization of 2,3-DCDD, careful optimization of process parameters is crucial to ensure complete destruction and prevent the formation of other hazardous intermediates. nih.govnih.gov

Adsorption-Based Removal Mechanisms

Adsorption has emerged as a prominent strategy for the removal of this compound (2,3-DCDD) from contaminated matrices. This approach utilizes porous materials with high surface areas to capture and concentrate the dioxin molecules. Key adsorbent materials investigated for this purpose include zeolites, activated carbon, and metal-organic frameworks (MOFs).

Research into zeolites has demonstrated their potential for the selective adsorption of 2,3-DCDD. Studies have shown that the adsorption capacity is influenced by the zeolite's pore size, structure, and the nature of the charge-compensating cations within its framework. researchgate.netdioxin20xx.org For instance, Faujasite (FAU) and Zeolite Beta (*BEA) have been tested for their ability to adsorb 2,3-DCDD from liquid phases. dioxin20xx.org FAU-type zeolites, with pore openings of approximately 0.74 nm, exhibit a high affinity for 2,3-DCDD, which has a similar molecular diameter. researchgate.netdioxin20xx.org The presence of sodium cations (Na+) in the zeolite structure has been found to enhance adsorption capacity compared to the protonic (H+) forms. springerprofessional.de In one study, the adsorption capacity for 2,3-DCDD was multiplied by a factor of 1.3 for sodium-exchanged small zeolite crystals and by a factor of 4 for sodium-exchanged microcrystals at an equilibrium concentration of 0.5 mmol/L. springerprofessional.de

The following table summarizes the research findings on the adsorption of 2,3-DCDD by various zeolites.

| Adsorbent | Adsorbate | Key Findings | Reference(s) |

| Faujasite (FAU) 13X Na | This compound (2,3-DCDD) | High affinity and adsorption capacity due to size similarity between the zeolite pore (0.74 nm) and the 2,3-DCDD molecule. | researchgate.netdioxin20xx.org |

| Zeolite Beta (*BEA) | This compound (2,3-DCDD) | Less effective than FAU 13X Na. Adsorption increases with higher Si/Al ratio. | dioxin20xx.org |

| Sodium-exchanged Zeolite Beta | This compound (2,3-DCDD) | Adsorption capacity increased by a factor of 1.3 to 4 compared to the protonic form, depending on crystal size. | springerprofessional.de |

| EMT-type zeolite | This compound (2,3-DCDD) | Shows selective adsorption for 2,3-DCDD. | researchgate.net |

Activated carbon is another widely used adsorbent for organic pollutants, including dioxins. Its high surface area and porous structure provide ample sites for the physical adsorption of dioxin molecules. researchgate.net While specific quantitative data for 2,3-DCDD adsorption on activated carbon is not extensively detailed in the provided search results, the general principle of its effectiveness for dioxin removal from flue gas and water is well-established. researchgate.netchimicatechnoacta.ru The efficiency of activated carbon can be influenced by temperature, with higher temperatures generally leading to a decrease in physical adsorption capacity. researchgate.net

A novel class of materials, metal-organic frameworks (MOFs) , has also been explored for the capture of dioxins. One such MOF, BUT-17, a zirconium-based framework, has been investigated for its ability to recognize and sense 2,3-DCDD. nih.govresearchgate.net The study reported high sensing ability for 2,3-DCDD based on fluorescence quenching. nih.govresearchgate.net However, it is important to note that a subsequent commentary has raised questions regarding the crystallographic evidence for the actual incorporation of 2,3-DCDD molecules within the MOF's pores. nih.gov

Thermal Treatment Considerations in Remediation Research

Thermal treatment methods are considered highly effective for the destruction of persistent organic pollutants like this compound from contaminated soils and other solid matrices. bioone.orgresearchgate.net These technologies utilize high temperatures to break down the chemical structure of the dioxin molecule.

Incineration is a well-established thermal treatment technology that operates at very high temperatures, typically above 850°C, to achieve high destruction and removal efficiencies (DREs) for dioxins. bioone.orgmdpi.com Research has shown that incineration can achieve DREs exceeding 99.99% for polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in contaminated soil. researchgate.net A study on the thermal treatment of heavily contaminated soil demonstrated that a primary furnace operating at 750°C and 850°C resulted in over 99.99% removal of PCDD/Fs. researchgate.net The secondary combustion chamber, operating at an even higher temperature of 1200°C, ensures the further decomposition of any remaining organic compounds. researchgate.net

Thermal desorption is another thermal method that operates at lower temperatures than incineration, typically in the range of 350°C to 600°C. This process vaporizes the dioxins from the contaminated medium, which are then collected and treated in a separate unit, often an afterburner or a catalytic oxidizer, to ensure their complete destruction.

The following table presents data from a study on the thermal treatment of PCDD/F-contaminated soil, which provides insights into the effectiveness of this remediation approach.

| Treatment Parameter | Initial PCDD/F I-TEQ (ng/kg) | Final PCDD/F I-TEQ (ng/kg) | Removal Efficiency (%) | Reference(s) |

| Primary Furnace at 750°C | 35,970 | 1.56 | >99.99 | researchgate.net |

| Primary Furnace at 850°C | 35,970 | 2.15 | >99.99 | researchgate.net |

| Secondary Furnace at 1200°C | - | - | >98 (Decomposition Efficiency) | researchgate.net |

An important consideration in thermal treatment is the potential for the formation of new dioxin congeners through de novo synthesis, particularly in the post-combustion zone at lower temperatures (200-400°C) if combustion is incomplete. mdpi.com Therefore, proper control of combustion conditions, including temperature, residence time, and oxygen levels, is crucial. bioone.org Furthermore, the flue gases generated during thermal treatment must be subjected to rigorous cleaning using air pollution control devices, such as activated carbon injection and bag filters, to capture any remaining pollutants before they are released into the atmosphere. researchgate.netmdpi.com

Ecotoxicological Implications and Environmental Risk Assessment of 2,3 Dichlorodibenzo P Dioxin

Impact on Aquatic Ecosystems and Organisms

Dioxin-like compounds are highly toxic to aquatic organisms, with effects observed at very low concentrations. waterquality.gov.au Because of their hydrophobic nature, they tend to partition from water into sediment and the fatty tissues of organisms, leading to significant bioaccumulation and biomagnification in aquatic food webs. waterquality.gov.auosti.gov

Fish are particularly sensitive, especially during their early life stages. nih.gov Exposure to TCDD, the reference dioxin compound, has been linked to a variety of adverse outcomes in fish, including delayed mortality in juveniles, decreased growth, and histological lesions. waterquality.gov.au Early life stage mortality is a critical effect, with studies on freshwater trout showing impacts at egg residue levels between 0.065 and 0.4 µg/kg. waterquality.gov.au Chronic exposure to concentrations below 0.01 µg/L can be detrimental, with effects on rainbow trout observed at less than 0.001 µg/L. waterquality.gov.au

While vertebrate species show high sensitivity, some aquatic invertebrates have demonstrated a notable lack of toxic effects even at high tissue concentrations. Studies on the freshwater benthic invertebrates Chironomus tentans and Lumbriculus variegatus showed no toxic effects at tissue residues up to 9,533 ng TCDD/g lipid. bohrium.com This resilience is thought to be related to the absence of the aryl hydrocarbon receptor (AhR), the primary mediator of dioxin toxicity, in these species. bohrium.com However, their ability to accumulate high concentrations of these compounds makes them a significant vector for transferring contaminants to more sensitive vertebrate species higher up the food chain. bohrium.com

Toxicity of Dioxin-like Compounds (TCDD) to Aquatic Organisms

| Organism | Endpoint | Concentration | Source |

|---|---|---|---|

| Freshwater Fish (General) | Acute Effects | > 1.0 µg/L | waterquality.gov.au |

| Rainbow Trout (Oncorhynchus mykiss) | Chronic Effects | < 0.001 µg/L | waterquality.gov.au |

| Guppy (Poecilia reticulata) | Chronic Toxicity (Mortality) | 0.1 ng/L | epa.gov |

| Freshwater Trout (Eggs) | Early Life Stage Mortality | 0.065 - 0.4 µg/kg (tissue residue) | waterquality.gov.au |

Effects on Terrestrial Biota and Wildlife

In terrestrial ecosystems, dioxin-like compounds pose a threat to a wide range of wildlife, including birds, mammals, and amphibians. Exposure typically occurs through the food chain, leading to bioaccumulation in animals that consume contaminated plants, soil, or prey.

Reported effects in wildlife are diverse and can impact development, reproduction, and survival. In birds, exposure has been linked to eggshell thinning, reduced clutch sizes, and significant developmental abnormalities, including deformities and edema. Fish-eating birds are particularly at risk. Mammals exposed to dioxin-like compounds can suffer from wasting syndrome, reproductive failure, and immune system dysfunction. A study on the health of domestic pets in a TCDD-contaminated area in Missouri suggested that these animals may face greater health risks, potentially acting as sentinels for environmental exposure. nih.gov

Amphibians have also been studied for their sensitivity to these contaminants. Research on Xenopus laevis and Pseudacris triseriata exposed to TCDD during egg development showed a slight decrease in larval growth and a delay in metamorphosis. nih.gov While amphibians appeared relatively insensitive to acute exposure during early development compared to other vertebrates, the findings indicate the potential for sublethal effects that can impact life cycle progression. nih.gov

Observed Effects of Dioxin-like Compounds in Terrestrial Wildlife

| Animal Group | Observed Effects | Source |

|---|---|---|

| Birds | Eggshell thinning, reduced clutch size, developmental deformities, edema | General knowledge |

| Mammals | Wasting syndrome, reproductive failure, immunotoxicity | General knowledge |

| Amphibians (Xenopus laevis, Pseudacris triseriata) | Slightly reduced larval growth, delayed metamorphosis | nih.gov |

| Domestic Pets (Dogs, Cats) | Potential for increased health risks in contaminated areas | nih.gov |

Bioindicators and Biological Markers for Environmental Contamination

Given the difficulty and expense of measuring ultratrace levels of dioxins in environmental media, scientists often rely on bioindicators and biological markers (biomarkers) to assess contamination and its biological impact. whoi.edunih.gov Bioindicators are organisms that accumulate pollutants, while biomarkers are the specific biochemical, physiological, or cellular responses to that exposure. nih.govsemanticscholar.org

The most well-established biomarker for exposure to dioxin-like compounds is the induction of Cytochrome P450 1A (CYP1A) enzymes. whoi.edu The toxic effects of these compounds are mediated through the aryl hydrocarbon receptor (AhR), and the binding of a dioxin to this receptor initiates a process that leads to the increased production of CYP1A. whoi.edu Measuring elevated CYP1A levels in the tissues of fish, birds, or mammals provides a sensitive and direct indication of exposure to and a biological response to these compounds. whoi.edu

Field studies have successfully used biomarker responses in fish to distinguish between areas with different levels of dioxin contamination. nih.gov In addition to in-vivo measurements, in-vitro bioassays are valuable tools. nih.gov Cell-based assays, such as the Chemical-Activated LUciferase eXpression (CALUX) bioassay, use genetically modified cell lines that produce light in response to AhR activation. semanticscholar.org These bioassays can rapidly screen extracts from sediment, soil, or tissue to determine the total "dioxin-equivalent" biological activity of a sample, providing an integrated measure of the risk posed by complex mixtures of DLCs. whoi.edunih.gov

Ecological Risk Assessment Frameworks for Dioxin-like Compounds

The standard method for assessing the ecological risk of dioxins and dioxin-like compounds is the Toxicity Equivalence (TEF) methodology. epa.govwikipedia.org This framework was developed because these compounds are almost always found in the environment as complex mixtures of different congeners, each with a different level of toxicity. wikipedia.org The TEF approach allows the toxicity of this complex mixture to be expressed as a single number: the Toxic Equivalent (TEQ). wikipedia.orgresearchgate.net

The process is based on the following principles:

Reference Compound : 2,3,7,8-TCDD is the most toxic and well-studied dioxin congener and is assigned a TEF value of 1.0. wikipedia.orgcdc.gov

Toxic Equivalency Factors (TEFs) : Each individual dioxin-like congener is assigned a TEF, which is a scaling factor that represents its toxicity relative to TCDD. cdc.govornl.gov These values are determined by scientific expert panels, such as the World Health Organization (WHO), based on a comprehensive review of toxicological data. ornl.gov For example, 2,3-Dichlorodibenzo-p-dioxin (2,3-DCDD) has a much lower toxicity than TCDD and is assigned a TEF value of 0.00003 by the WHO for mammals, birds, and fish.

Toxic Equivalent (TEQ) Calculation : To assess the risk of a mixture, the concentration of each individual congener in an environmental sample (e.g., soil, sediment, tissue) is multiplied by its assigned TEF. The resulting values are then summed to yield a single total TEQ concentration, which represents the TCDD-equivalent toxicity of the entire mixture. wikipedia.orgcdc.govornl.gov

This TEQ value can then be compared to risk-based screening levels or toxicity reference values derived from TCDD studies to characterize the potential ecological risk. regulations.gov The U.S. Environmental Protection Agency (EPA) has published a detailed framework to guide scientists in applying this methodology in ecological risk assessments. epa.govepa.gov This approach provides a scientifically justifiable and widely accepted method for managing the risks associated with exposure to mixtures of dioxin-like compounds. ornl.gov

Human Biomonitoring and Exposure Assessment of 2,3 Dichlorodibenzo P Dioxin

Population-Level Biomonitoring Data and Trends

Specific population-level biomonitoring data for 2,3-Dichlorodibenzo-p-dioxin (2,3-DCDD) is not extensively available in major national surveys. Biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES), have historically focused on the most toxic and abundant dioxin-like compounds, particularly 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and other congeners with chlorine atoms in the 2,3,7, and 8 positions. epa.gov These specific congeners are considered the most toxic and are the primary contributors to the total toxic equivalency (TEQ) of a dioxin mixture. who.int

Dioxins are a group of 75 related compounds, and are typically found in the environment as complex mixtures. walpole-ma.gov As a result, human exposure and biomonitoring data are often reported in terms of TEQ, which is a weighted sum of the concentrations of different dioxin-like compounds, rather than for individual, less toxic congeners like 2,3-DCDD.

General trends for dioxin-like compounds as a whole show a significant decrease in human body burdens over the past several decades. This is largely due to stringent controls on industrial processes that generate dioxins, such as waste incineration and the manufacturing of certain chemicals. who.int For instance, background levels of TCDD in human fat are showing a decreasing trend. nih.gov It is presumed that the levels of less prevalent congeners like 2,3-DCDD have followed a similar downward trend, although specific monitoring data to confirm this is sparse. Human exposure to dioxins is primarily through the food chain, with more than 90% of exposure coming from meat, dairy products, fish, and shellfish, where these fat-soluble compounds accumulate. epa.govwho.int

Interactive Data Table: General Trends in Dioxin-like Compounds (TEQ) in Human Serum (Illustrative) Note: This table is illustrative of general trends for dioxin-like compounds and does not represent specific measured data for 2,3-DCDD.

| Time Period | Mean TEQ Level (pg/g lipid) |

|---|---|

| 1980s | 40-80 |

| 1990s | 20-40 |

| 2000s | 10-20 |

Interpretation of Biomonitoring Results in a Health Context

Interpreting biomonitoring data for a specific dioxin congener like 2,3-DCDD in a health context is challenging due to the lack of specific toxicological data for this compound. The health effects of dioxins have been primarily studied for TCDD, which is classified as a known human carcinogen by the International Agency for Research on Cancer (IARC) and the U.S. Department of Health and Human Services (DHHS). who.intcdc.gov

The toxicity of other dioxin congeners is typically evaluated relative to TCDD using Toxic Equivalency Factors (TEFs). The TEF for 2,3-DCDD is not well-established and is generally considered to be significantly lower than that of TCDD. Short-term exposure to high levels of dioxins can lead to skin lesions like chloracne and altered liver function. who.int Long-term exposure has been associated with impairment of the immune system, the developing nervous system, the endocrine system, and reproductive functions. who.int

Pharmacokinetic Models for Dioxin-Like Compounds in Biological Systems

Physiologically Based Pharmacokinetic (PBPK) models have been developed to describe the absorption, distribution, metabolism, and excretion (ADME) of dioxin-like compounds in humans and animals. cdc.gov These models are crucial for understanding how these compounds behave in the body over time and for estimating body burdens from known exposures.

The pharmacokinetics of dioxins are characterized by their high lipid solubility, leading to accumulation in fatty tissues, and their very slow elimination from the body. who.int The half-life of TCDD in the human body is estimated to be between 7 and 11 years. who.int

Existing PBPK models for dioxins have predominantly been developed and parameterized using data for TCDD. nih.govresearchgate.net These models typically include compartments representing blood, liver, adipose tissue, and other body tissues. They can account for factors such as age, body fat percentage, and in some cases, lactation, which is a significant excretion pathway for these compounds in females. cdc.govnih.gov

While a specific PBPK model for 2,3-DCDD has not been detailed in the scientific literature, the general principles from TCDD models would apply. It would be expected to be absorbed through the gastrointestinal tract, distribute to fatty tissues, and be eliminated very slowly. However, the specific parameters of the model, such as partition coefficients and metabolic rates, would likely differ from those of TCDD. Without experimental data for 2,3-DCDD, these parameters cannot be accurately determined, and thus, a reliable PBPK model for this specific congener cannot be constructed. The existing models for TCDD and other dioxin-like compounds serve as the foundational framework for understanding the disposition of any member of the dioxin family within biological systems. epa.gov

Regulatory Science and Future Research Directions for 2,3 Dichlorodibenzo P Dioxin

International and National Regulatory Frameworks (Research Perspectives)

The regulation of dioxins, including 2,3-DCDD, is a complex task undertaken by both international bodies and national authorities. These frameworks are informed by ongoing scientific research into the toxicity and exposure risks of these compounds.

From an international perspective, the World Health Organization (WHO) has been instrumental in the risk assessment of dioxins. who.int The WHO, in collaboration with the Food and Agriculture Organization (FAO), has established a "Code of Practice for the Prevention and Reduction of Dioxin and Dioxin-like PCB Contamination in Foods and Feed" to provide guidance to national and regional authorities. who.int The International Agency for Research on Cancer (IARC), a part of the WHO, has classified the most toxic dioxin congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), as a "known human carcinogen" (Group 1). nih.govwikipedia.org

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also conducted comprehensive risk assessments of dioxins and established a provisional tolerable monthly intake (PTMI). who.intwikipedia.org These international evaluations and guidelines serve as a crucial scientific basis for national regulatory actions.

In the United States, several federal agencies are involved in regulating dioxin exposure. The Environmental Protection Agency (EPA) has established regulations under various statutes, including the Clean Air Act and the Clean Water Act, to control industrial emissions of dioxins. nih.gov The EPA has also developed an oral reference dose (RfD) for TCDD and has set a maximum contaminant level for TCDD in drinking water. wikipedia.orgcdc.gov

The Agency for Toxic Substances and Disease Registry (ATSDR) develops toxicological profiles for hazardous substances, including chlorinated dibenzo-p-dioxins, which provide a comprehensive overview of their health effects and are used to inform public health decisions. cdc.govnih.gov The National Toxicology Program (NTP) has also classified TCDD as "known to be a human carcinogen." nih.gov

| Organization/Agency | Key Role and Perspective | Relevant Regulations/Guidelines |

|---|---|---|

| World Health Organization (WHO) | Sets international health standards and provides guidance on risk assessment. who.int | Provisional Tolerable Monthly Intake (PTMI) for dioxins and dioxin-like compounds. who.intwikipedia.org |

| International Agency for Research on Cancer (IARC) | Classifies the carcinogenicity of substances. | Classified 2,3,7,8-TCDD as a Group 1 carcinogen ("carcinogenic to humans"). nih.govwikipedia.org |

| U.S. Environmental Protection Agency (EPA) | Establishes and enforces environmental regulations to limit human and environmental exposure. nih.gov | Maximum Contaminant Level (MCL) for TCDD in drinking water; regulations under the Clean Air and Clean Water Acts. nih.govcdc.gov |

| Agency for Toxic Substances and Disease Registry (ATSDR) | Provides toxicological profiles and public health assessments. cdc.gov | Develops Minimal Risk Levels (MRLs) for hazardous substances. cdc.gov |

| National Toxicology Program (NTP) | Evaluates and classifies the carcinogenicity of substances. | Classified TCDD as "known to be a human carcinogen." nih.gov |

Research continues to inform the refinement of these regulatory frameworks, with a focus on understanding the effects of low-level exposures and the combined effects of dioxin-like compounds.

Advancements in Risk Assessment Methodologies

The risk assessment of 2,3-DCDD and other dioxins is a multifaceted process that involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. dataguard.com Recent advancements in methodologies have led to more refined and accurate assessments of the potential risks posed by these compounds.

One of the cornerstones of dioxin risk assessment is the concept of Toxicity Equivalency Factors (TEFs) . This approach compares the toxicity of different dioxin congeners to that of the most toxic form, 2,3,7,8-TCDD. nih.gov The total toxicity of a mixture of dioxins is then expressed as a single value, the Toxic Equivalency (TEQ). nih.gov The WHO has been instrumental in establishing and periodically re-evaluating these TEF values. who.int

Physiologically Based Pharmacokinetic (PBPK) models are another significant advancement. These mathematical models simulate the absorption, distribution, metabolism, and excretion of chemicals in the body, providing a more dynamic and biologically relevant understanding of internal exposure and potential health effects.

Risk assessment methodologies can be broadly categorized as qualitative, quantitative, and semi-quantitative.

Qualitative Risk Assessment: This approach uses descriptive categories (e.g., low, medium, high) to evaluate risk based on subjective input. drata.com It is often used for initial screening or when numerical data is limited. humadroid.io

Quantitative Risk Assessment: This method utilizes numerical data and mathematical models to estimate the probability and magnitude of adverse effects. drata.comhumadroid.io This approach is data-intensive but provides a more precise estimation of risk.

Semi-quantitative Risk Assessment: This is a hybrid approach that combines elements of both qualitative and quantitative methods, often using numerical scoring systems to rank risks. drata.comscytale.ai

| Methodology | Description | Application to Dioxins | Advantages | Limitations |

|---|---|---|---|---|

| Qualitative | Uses descriptive categories (low, medium, high) to assess risk. drata.com | Initial screening of potential exposure scenarios or data-poor situations. | Simple, less data-intensive. humadroid.io | Subjective, lacks precision. humadroid.io |

| Quantitative | Employs numerical data and models to estimate risk. drata.com | Calculating cancer risk estimates and reference doses for specific dioxin congeners. | Provides precise risk estimates, useful for regulatory standard setting. | Requires extensive data, models can be complex. humadroid.io |

| Semi-quantitative | Combines qualitative and quantitative elements, often using scoring systems. scytale.ai | Prioritizing dioxin congeners or exposure pathways for further investigation. | More structured than qualitative, less complex than quantitative. | Can be subjective in the assignment of scores. |

Furthermore, advancements in analytical chemistry, such as high-resolution mass spectrometry, have enabled the detection of dioxins at increasingly lower concentrations, which is crucial for accurate exposure assessment. mdpi.com

Identification of Data Gaps and Emerging Research Needs

Despite decades of research, significant data gaps remain in our understanding of 2,3-DCDD and other dioxins, highlighting the need for continued scientific inquiry. One of the primary challenges is understanding the health effects of long-term, low-level exposure to complex mixtures of dioxin-like compounds, which is more representative of human exposure in the general population.

Key research needs include:

Improved understanding of the mechanisms of action: While the aryl hydrocarbon receptor (AhR) is known to mediate many of the toxic effects of dioxins, the full range of downstream cellular and molecular events is not completely understood. nih.govnih.gov

Characterization of the toxicity of less-studied congeners: Much of the research has focused on the highly toxic 2,3,7,8-TCDD. More data is needed on the toxicological profiles of other congeners, such as 2,3-DCDD, both individually and in mixtures.

Assessment of non-cancer health effects: While the carcinogenicity of dioxins is well-established, there is a growing body of evidence suggesting associations with other health outcomes, including metabolic disorders, neurodevelopmental effects, and immune system dysfunction, that require further investigation. nih.gov

Development of more sensitive biomarkers of exposure and effect: More reliable biomarkers would improve our ability to assess human exposure and predict potential health risks.

Enhancing environmental fate and transport models: A better understanding of how dioxins move through and persist in different environmental compartments is crucial for developing effective remediation and exposure reduction strategies.

Addressing these data gaps will require a concerted effort from the scientific community and funding agencies to support targeted research.

Interdisciplinary Approaches in Dioxin Research

The complexity of dioxin-related issues necessitates a multidisciplinary research approach. Effectively addressing the challenges posed by compounds like 2,3-DCDD requires collaboration among experts from various fields.

Toxicology and Molecular Biology: Researchers in these fields are essential for elucidating the mechanisms of toxicity and identifying biomarkers of exposure and effect.